Alfathesin

Beschreibung

Eigenschaften

IUPAC Name |

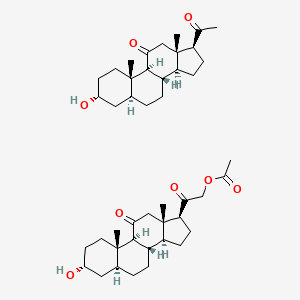

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNLXNMXQFMHG-GSEHKNNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C.CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001405 | |

| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-82-1 | |

| Record name | Saffan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8067-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfaxalone mixture with alfadolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Conceptual Foundations in Academic Pharmacology

Evolution of Research into Anesthetic Agents and Related Modulators

Early attempts at anesthesia involved substances like opium, mandragora, and alcohol, documented in ancient civilizations snsinsider.comsciencemuseum.org.ukwikipedia.org. The late 18th and 19th centuries marked a turning point with the introduction of inhaled agents such as nitrous oxide, ether, and chloroform, which revolutionized surgical practice by enabling painless procedures snsinsider.comwikipedia.orgwfsahq.orgnih.gov. The 20th century saw continuous refinements and the emergence of intravenous anesthesia, including the advent of barbiturates in the 1930s snsinsider.comnih.gov.

Research into anesthetic agents expanded to include various classes of compounds, driven by the need for agents with improved properties, such as faster onset and offset, better hemodynamic stability, and reduced side effects. This led to the investigation of diverse chemical structures and their effects on the central nervous system aneskey.com.

A significant area of research involved steroid compounds. Hans Selye's early work in the 1940s demonstrated that certain glucocorticoid steroids, such as progesterone, could induce sleep in rodents aneskey.com. This discovery spurred research into the anesthetic properties of steroids, leading to the development of compounds like hydroxydione (B1218875) in the 1950s aneskey.comnih.gov. These early steroid anesthetics, while demonstrating anesthetic effects, often faced limitations related to solubility and side effects aneskey.com.

Alfathesin's Positioning in Fundamental Neuropharmacological Discovery

This compound emerged from the continued research into steroid anesthetics in the early 1970s. It was developed as a mixture of two pregnanedione derivatives: alphaxalone and alphadolone aneskey.comnih.govtaylorandfrancis.comgoogle.comgoogle.com. Alphaxalone was identified as the primary anesthetic component, while alphadolone was included to enhance the solubility of alphaxalone in the formulation aneskey.com.

The investigation into this compound contributed to the understanding of neuroactive steroids, which are steroids that exert direct effects on the central nervous system nih.govsmarttots.org. Research into this compound and its components helped to solidify the concept that steroid structures could interact with specific neurobiological targets to induce anesthesia nih.govtaylorandfrancis.comsmarttots.org. This positioned this compound within the realm of fundamental neuropharmacological discovery by providing a tool to study the mechanisms by which such steroid compounds modulate neuronal activity. Studies on this compound and its components, particularly alphaxalone, provided insights into their interactions with neurotransmitter systems, notably the gamma-aminobutyric acid type A (GABAA) receptor taylorandfrancis.comsmarttots.orgsci-hub.se.

Theoretical Frameworks in Ligand-Receptor Research Leading to this compound Investigation

The investigation of anesthetic agents like this compound has been deeply intertwined with the development and application of theoretical frameworks in ligand-receptor research. The understanding that drugs exert their effects by binding to specific molecular targets within the body is a cornerstone of pharmacology veteriankey.comwikipedia.orgresearchgate.net.

Early concepts, such as Paul Ehrlich's "lock and key" theory, proposed a highly specific interaction between a drug (ligand) and its receptor researchgate.netderangedphysiology.com. This theory evolved over time, leading to more nuanced models like the "induced fit" theory, which suggests a more dynamic interaction where both the ligand and the receptor may change shape upon binding derangedphysiology.com.

In the context of anesthetic research, the focus shifted from earlier theories that emphasized non-specific interactions with lipid membranes (like the Meyer-Overton correlation) to the investigation of specific protein targets, particularly ion channels and receptors wikipedia.orgnih.gov. The GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission, emerged as a key target for many anesthetic agents, including steroid anesthetics like those in this compound smarttots.orgsci-hub.sewikipedia.orgalliedacademies.org.

Molecular and Cellular Mechanisms of Action Research

Receptor Interaction Dynamics and Binding Kinetics

The interaction of a drug with its molecular target, such as a receptor, can be characterized by its binding kinetics, which describe the dynamic processes of association and dissociation. These dynamics are crucial in understanding the onset, duration, and intensity of a drug's effect. Binding kinetics are typically quantified by association and dissociation rate constants, which in turn determine the equilibrium binding parameters and affinity. nih.govmalvernpanalytical.comuah.eswikipedia.org

The association rate constant (kon or ka) quantifies the rate at which a ligand binds to a receptor to form a complex. malvernpanalytical.comwikipedia.org Conversely, the dissociation rate constant (koff or kd) describes the rate at which the ligand-receptor complex dissociates. malvernpanalytical.comwikipedia.org The dissociation rate constant is solely controlled by the dissociation process and is a key determinant of the residence time of the ligand on the receptor. uah.espepolska.pl

While the mechanism of Alfathesin and its components involves binding to GABAA receptors, specific quantitative data regarding the association and dissociation rate constants for alfaxalone (B1662665) or alfadolone (B1665219) binding to different GABAA receptor subtypes were not found in the provided search results. Research in this area would typically involve techniques like surface plasmon resonance (SPR) or radioligand binding assays to measure these kinetic parameters in real-time. nih.govmalvernpanalytical.comuah.esgiffordbioscience.com

Equilibrium binding studies provide information about the affinity between a ligand and its receptor at equilibrium, where the rates of association and dissociation are equal. The equilibrium dissociation constant (KD or Kd) is a commonly used parameter to express affinity. nih.govmalvernpanalytical.comwikipedia.org It is defined as the ratio of the dissociation rate constant to the association rate constant (KD = koff / kon) and represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. malvernpanalytical.comwikipedia.org A lower KD value indicates a higher affinity of the ligand for its receptor. nih.govsprpages.nl

Affinity studies can be conducted using various methods, including equilibrium binding experiments and kinetic experiments. nih.govuah.esgiffordbioscience.comresearchgate.net These studies help determine the strength of the interaction between the drug and its target.

Specific numerical values for the equilibrium binding parameters or affinity of alfaxalone or alfadolone for GABAA receptors were not available in the provided search results. However, their known pharmacological effects as potent modulators of GABAA receptors imply a significant interaction affinity.

Alfaxalone is well-established as a positive allosteric modulator of GABAA receptors. todaysveterinarypractice.comcore.ac.ukwikipedia.orgresearchgate.net Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the orthosteric binding site (where the primary neurotransmitter, GABA, binds) and alters the receptor's conformation and function. wikipedia.orgebin.pubsci-hub.sephysionet.orgnih.govmdpi.com

In the case of alfaxalone, binding to allosteric sites on the GABAA receptor, specifically reported to include the M3/M4 domains of the alpha subunit, enhances the receptor's response to GABA. wikipedia.org This allosteric potentiation leads to an increased influx of chloride ions through the channel pore when GABA is bound. wikipedia.orgcore.ac.uk At higher concentrations, alfaxalone can also directly activate the GABAA receptor, opening the chloride channel even in the absence of GABA, similar to the action of barbiturates. todaysveterinarypractice.comcore.ac.ukwikipedia.org

Equilibrium Binding Parameters and Affinity Studies

Identification and Characterization of Primary Molecular Targets

The primary molecular target responsible for the anesthetic effects of this compound is the GABAA receptor. zoetisus.comtodaysveterinarypractice.comcore.ac.ukdrugs.comnih.gov This ligand-gated ion channel is crucial for inhibitory neurotransmission in the central nervous system. Binding of agonists like GABA or allosteric modulators like alfaxalone to the GABAA receptor increases the permeability of the neuronal membrane to chloride ions.

GABAA receptors are diverse, existing as pentamers assembled from a variety of subunits (α, β, γ, δ, ε, π, θ, ρ). The specific subunit composition of a GABAA receptor determines its pharmacological properties and sensitivity to different modulatory compounds. Different anesthetic agents can exhibit selectivity for GABAA receptors with particular subunit combinations. nih.gov

While this compound's action is clearly mediated through GABAA receptors, detailed information specifically characterizing the selectivity of alfaxalone or alfadolone for particular GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2) was not extensively detailed in the provided search results. Research into subtype selectivity is important for understanding the specific neuronal circuits and functions affected by the anesthetic.

The functional modulation of ion channels by this compound primarily involves the potentiation of GABAA receptor-mediated chloride currents. By enhancing the effect of GABA, alfaxalone increases the frequency and/or duration of chloride channel opening events. todaysveterinarypractice.comcore.ac.ukwikipedia.org This increased chloride influx drives the postsynaptic membrane potential towards the chloride equilibrium potential, typically resulting in hyperpolarization and a decrease in neuronal excitability. todaysveterinarypractice.comcore.ac.ukwikipedia.org This inhibitory effect on neuronal firing contributes significantly to the anesthetic state.

The modulation of these ion channels, particularly the GABAA receptor, underlies the rapid onset and recovery characteristic of this compound's anesthetic effect. wikipedia.orgresearchgate.net

Enzyme Interaction Profiling

Research into the enzyme interactions of this compound has been conducted to understand its metabolic fate and potential influence on enzymatic pathways. One report mentions this compound in the context of drug and enzyme interaction in porphyrias, indicating that studies have explored how this compound might interact with enzymes involved in these conditions karger.com. Another study refers to enzyme studies involving this compound alongside other compounds like disoprofol and midazolam, suggesting investigations into its effects on enzymatic processes, possibly related to metabolism or other cellular functions dntb.gov.ua. The general principle of drug action often involves interaction with enzymes, which can act as targets wfsahq.orgbbau.ac.in. Enzymes are crucial biological macromolecules that catalyze biochemical reactions, and drugs can interact with them to either inhibit or enhance their activity wfsahq.orgbbau.ac.innih.gov. These interactions can be stereospecific, meaning the shape of the drug is important for binding to the enzyme bbau.ac.in.

Neurotransmitter System Modulation Research

This compound has been investigated for its effects on neurotransmitter systems, which are critical for signaling within the central nervous system (CNS) nih.govmdpi.comderangedphysiology.comarxiv.org. Modulation of neurotransmission is a key mechanism by which many CNS-active drugs exert their effects derangedphysiology.com.

GABAergic System Potentiation and Inhibition Studies

Studies have explored the interaction of anesthetic steroids, a class of compounds that includes components of this compound, with gamma-aminobutyric acid type A (GABA(_A)) receptors nih.govpsu.edu. GABA(_A) receptors are the primary inhibitory receptors in the mammalian CNS and are considered important molecular targets for many anesthetic drugs mdpi.comnih.govnih.govarxiv.org. These receptors are pentameric ligand-gated ion channels that, upon binding of GABA, increase chloride ion conductance, leading to hyperpolarization and inhibition of neuronal activity mdpi.comnih.govslideshare.net.

Research indicates that anesthetic steroids can act as positive allosteric modulators of GABA(_A) receptors, enhancing the effects of GABA nih.govpsu.edunih.gov. This potentiation can occur by increasing the affinity of GABA for its receptor binding site nih.gov. Studies using recombinant GABA(_A) receptors have shown that compounds like alphaxalone, a component of this compound, can enhance currents mediated by these receptors psu.edu. The potency and efficacy of these interactions can vary depending on the specific steroid and the subunit composition of the GABA(_A) receptor psu.edunih.gov. For instance, different subunits (e.g., α1, β2, γ2L) can influence the receptor's sensitivity to anesthetic steroids psu.edunih.govarxiv.org. Some studies suggest that the interaction occurs at specific binding sites on the GABA(_A) receptor, potentially involving hydrogen bonding and hydrophobic interactions with the steroid molecule nih.gov.

While potentiation is a key finding, the nature of the interaction can be complex, with studies also investigating potential inhibition or differential effects based on concentration and receptor subtype nih.govpsu.edu.

Glycinergic Receptor Interactions

This compound's interaction with glycinergic receptors, specifically strychnine-sensitive glycine (B1666218) receptors (GlyRs), has also been a subject of research psu.edu. GlyRs are another class of pentameric ligand-gated ion channels primarily found in the brainstem and spinal cord, mediating fast inhibitory neurotransmission nih.govfrontiersin.orgnih.govuchile.cl. Like GABA(_A) receptors, GlyRs are part of the Cys-loop superfamily nih.govnih.gov.

Studies have shown that anesthetic steroids, including components of this compound like alphaxalone, can also modulate the activity of glycine receptors psu.edu. This modulation typically involves the potentiation of currents evoked by glycine psu.edu. However, the potency and maximal enhancement observed at glycine receptors can differ compared to GABA(_A) receptors psu.edu. For example, alphaxalone has been reported to enhance glycine receptor-mediated currents, although with potentially higher EC50 values and lower maximal enhancement compared to its effects on GABA(_A) receptors psu.edu. The specific effects can also vary depending on the structure of the steroid psu.edu. Potentiation of glycine receptor function in the spinal cord is thought to contribute to effects like analgesia psu.edu.

Investigations into Other Central Nervous System Neurotransmitter Pathways

Beyond GABAergic and glycinergic systems, research has also explored potential interactions of anesthetic compounds with other neurotransmitter pathways in the CNS. The CNS utilizes a variety of neurotransmitters, including glutamate, dopamine, norepinephrine, serotonin, and acetylcholine, which are involved in diverse physiological functions nih.govmdpi.comderangedphysiology.comslideshare.netmdpi.comuth.edu.

While the primary focus for this compound and related anesthetic steroids has been on inhibitory systems like GABA and glycine, the possibility of modulation of other pathways exists, either directly or indirectly. Some studies on anesthetic mechanisms in general have investigated interactions with receptors such as NMDA receptors or effects on neurotransmitter release and uptake mechanisms arxiv.orgnih.gov. For instance, coreleased neurotransmitters have been shown to modulate receptors for which they are not the native agonist, suggesting complex interactions within synaptic environments nih.gov. Research into the broader effects of anesthetic agents can involve examining their influence on the balance between excitatory and inhibitory neurotransmission mdpi.com. However, specific detailed research findings directly linking this compound to the modulation of other individual CNS neurotransmitter pathways (beyond GABA and Glycine) were not prominently found in the provided search results within the strict scope of this article.

Structure Activity Relationship Sar Research and Compound Derivatization

Elucidation of Chemical Structural Determinants for Biological Activity

Extensive SAR studies on steroid anesthetics, including alphaxalone and alphadolone acetate (B1210297), have revealed key structural determinants for their activity at GABA_A receptors. A crucial feature identified is the presence of a 3α-hydroxyl group on the steroid A-ring, which is considered essential for the anesthetic actions of these compounds acs.org. The stereochemistry at this position is critical; 3α-hydroxy steroids typically potentiate GABA_A receptor function, while 3β-hydroxy steroids can inhibit it researchgate.net.

The configuration at the C5 position of the steroid nucleus, whether 5α or 5β, appears to play a lesser role in anesthetic potency compared to the C3 substitution, although 5α-reduced, 3α-hydroxy compounds have often demonstrated higher potency nih.gov.

Modifications at the 17β-position have also been investigated. Studies have shown that the 17β-acetyl group present in alphaxalone can be replaced with other substituents that act as hydrogen bond acceptors while retaining anesthetic activity acs.org. The introduction of double bonds and other substituents elsewhere in the steroid structure can also modify the anesthetic activity capes.gov.br. For instance, the presence of a carbonyl group at the C11 position, as seen in alphaxalone and alphadolone acetate, is a characteristic feature of these anesthetic steroids wikipedia.orgnih.gov.

Research has also explored the impact of the C-21 position. Studies on analogues of Δ(16)-alphaxalone indicated that the presence of a C-21 methyl group prevented strong interaction with the GABA_A receptor and anesthetic activity nih.gov. Conversely, a Δ(17(20)) analogue without a C-21 methyl group showed potent anesthetic activity comparable to alphaxalone nih.gov.

Design and Synthesis of Alfathesin Analogues for Mechanistic Research

The design and synthesis of structural analogues of alphaxalone and alphadolone acetate have been instrumental in probing the mechanism of action of these neuroactive steroids and in the search for compounds with improved properties. Analogues with modifications to the steroid nucleus or side chains have been synthesized to understand how specific structural changes affect binding to and modulation of GABA_A receptors.

Examples of synthesized analogues include 17a-aza-D-homosteroids, which have demonstrated potentiation of GABA_A receptor activity comparable to anesthetic steroids acs.org. The facile synthesis and modifiability of the 17a-aza-D-homosteroid ring system make it an attractive scaffold for further SAR studies acs.org.

Enantiomeric steroids (ent-steroids), which are non-naturally occurring mirror images of natural steroids, have also been synthesized and evaluated. Studies comparing the activity of ent-androsterone with androsterone, a weak potentiator of GABA_A receptors, showed that ent-androsterone was a more effective positive allosteric modulator acs.org. Further studies identified ent-steroids with potencies comparable to or higher than alphaxalone in inducing anesthesia in animal models acs.org. The synthesis of these ent-steroids often involves multi-step chemical processes to achieve the desired stereochemistry nih.gov.

The synthesis of benz[e]indene analogues of alphaxalone has also been reported, allowing for the electrophysiological evaluation of these modified structures on GABA_A receptors researchgate.netacs.org. These synthetic efforts, often involving regioselective and stereoselective steps, are designed to create novel chemical entities that can provide insights into the structural requirements for anesthetic activity google.comgoogle.com.

Research findings on the action of alphadolone acetate, a structural analogue of alphaxalone, on myelinated nerve fibers under voltage-clamp conditions revealed differences in their mechanisms of blocking ion channels, suggesting that subtle structural changes can lead to variations in their interaction with target membrane proteins nih.gov.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry approaches have become valuable tools in the SAR analysis of neuroactive steroids and the design of new anesthetic agents. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to establish mathematical relationships between the chemical structures of compounds and their biological activities oup.comacs.org.

QSAR methods can analyze the structural features of a series of compounds and correlate them with their observed potency or efficacy at targets like the GABA_A receptor mdpi.com. This allows researchers to identify molecular descriptors (physicochemical properties, structural features) that are predictive of biological activity acs.org.

Computational methods can also be used to predict the interaction of steroid molecules with their target proteins, such as GABA_A receptors, through techniques like molecular docking researchgate.net. This provides insights into the potential binding modes and affinities of compounds, helping to explain observed SARs and guiding the design of new molecules nih.govnih.gov. For example, computational models have been used to predict the alignment of steroid enantiomers within the neurosteroid binding site on the GABA_A receptor, informing the design of active ent-steroids acs.org.

These computational tools complement experimental SAR studies by providing a theoretical framework for understanding the relationship between structure and activity, facilitating the prioritization of compounds for synthesis and testing oup.com.

Principles of Rational Compound Design based on SAR Insights

The insights gained from SAR studies and computational analyses form the basis for the rational design of new neuroactive steroid anesthetics. Rational drug design involves using the understanding of how a molecule's structure relates to its biological activity to design compounds with improved properties, such as increased potency, altered duration of action, or enhanced solubility researchgate.netwikipedia.orgmdpi.com.

Based on the SAR of alphaxalone and related steroids, rational design efforts have focused on maintaining or optimizing the key structural features identified as important for GABA_A receptor potentiation, such as the 3α-hydroxyl group and appropriate substituents at the 17β-position acs.orgresearchgate.net.

Rational design also involves considering modifications that can improve pharmacokinetic properties, such as solubility and metabolic stability, without compromising the desired pharmacodynamic activity wustl.edu. For instance, the development of more water-soluble formulations of alphaxalone, such as those using cyclodextrins, addresses a limitation of the compound's hydrophobicity wikipedia.orggoogle.com.

Furthermore, rational design principles guide the synthesis of novel scaffolds, like the ent-steroids or aza-steroids, which may offer advantages over the natural steroid structure while retaining or enhancing the desired neuroactive properties acs.orgacs.orgwustl.edu. By understanding the molecular basis of neurosteroid action at the GABA_A receptor, researchers can rationally design compounds with tailored pharmacological profiles researchgate.net.

Table of Compound Names and PubChem CIDs

Non Clinical Pharmacokinetic and Pharmacodynamic Research Methodologies

Advanced Methodologies for Absorption, Distribution, Metabolism, and Elimination (ADME) Studies in Preclinical Models

Preclinical ADME studies aim to characterize the fate of a drug within an organism, providing essential data on its exposure and potential interactions srce.hrmedicilon.comeurofinsdiscoveryservices.comnih.gov. These studies employ a range of in vitro, ex vivo, and in vivo techniques to assess how a compound is absorbed, distributed to various tissues, metabolized by enzymatic processes, and subsequently eliminated from the body srce.hreurofinsdiscoveryservices.comnih.gov. Understanding these processes for components like alfaxalone (B1662665) is vital for predicting their behavior.

In Vitro Systems for Biotransformation Pathway Analysis

In vitro systems play a significant role in identifying the metabolic pathways of drug candidates. These systems often utilize subcellular fractions like liver microsomes or isolated hepatocytes from various species, including preclinical models and humans sygnaturediscovery.comuv.eschemrxiv.orgnih.govresearchgate.net. By incubating the compound with these biological matrices, researchers can identify the enzymes involved in its metabolism, such as cytochrome P450 enzymes, and characterize the initial metabolic transformations uv.esnih.govresearchgate.net.

For compounds like alfaxalone, which undergoes hepatic metabolism, in vitro studies using liver microsomes or hepatocytes would be employed to determine metabolic stability and identify potential metabolic soft spots wikipedia.orgsygnaturediscovery.com. These studies can help elucidate the primary routes of biotransformation, such as hydroxylation or conjugation, by analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) sciex.commdpi.com. Data from such studies can inform the design of subsequent in vivo experiments and help predict potential metabolic interactions.

Ex Vivo and In Vivo Approaches to Distribution Studies in Research Models

Distribution studies investigate how a compound is dispersed throughout the body after administration. Ex vivo approaches involve administering the compound to an animal model and then excising specific tissues or organs at various time points to measure drug concentrations eurofinsdiscoveryservices.com. In vivo studies often utilize techniques like quantitative whole-body autoradiography or imaging mass spectrometry to visualize and quantify the compound's distribution in real-time within a living organism eurofinsdiscoveryservices.com.

For components of Alfathesin, like alfaxalone, in vivo distribution studies in relevant preclinical species (e.g., dogs, cats, or rodents, as alfaxalone is used in veterinary medicine) would provide data on tissue uptake and distribution patterns wikipedia.org. These studies help determine if the compound reaches its target site effectively and assess potential accumulation in off-target tissues. Plasma protein binding studies, often conducted in vitro or ex vivo, are also crucial as protein binding can significantly impact the free fraction of the drug available for distribution and action wikipedia.orgeurofinsdiscoveryservices.com. Alfaxalone, for instance, is reported to have a protein binding of 30-50% wikipedia.org.

Pharmacodynamic Modeling in Experimental Systems

Pharmacodynamic (PD) modeling in experimental systems aims to quantify the relationship between drug exposure (concentration at the site of action) and the resulting pharmacological effect drugbank.complos.orgresearchgate.netnih.gov. This involves developing mathematical models that describe the time course and magnitude of the drug's effect based on pharmacokinetic data drugbank.comresearchgate.net. Techniques often involve measuring a relevant biological response in an experimental model after administering the compound and correlating these effects with measured drug concentrations drugbank.comnih.gov.

For neuroactive steroids like alfaxalone, PD modeling in preclinical models could involve measuring electroencephalographic (EEG) changes or other markers of central nervous system activity as the pharmacological effect drugbank.comnih.gov. By integrating pharmacokinetic data (e.g., plasma or effect-site concentrations) with these pharmacodynamic measurements, researchers can estimate parameters such as the concentration required to produce 50% of the maximal effect (EC50) and the rate of equilibration between the plasma and the effect site drugbank.comnih.gov. Studies comparing alfaxalone with other anesthetics have used such modeling to characterize their respective PK/PD profiles nih.gov.

Metabolite Identification and Characterization in Research Settings

Identifying and characterizing metabolites is a critical aspect of preclinical research. Metabolites can retain pharmacological activity, contribute to efficacy or toxicity, or be inactive sygnaturediscovery.comchemrxiv.orglhasalimited.org. Advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are used to detect, separate, and determine the chemical structures of metabolites in biological samples (e.g., plasma, urine, tissue extracts) from preclinical studies sygnaturediscovery.comsciex.commdpi.com.

The process typically involves comparing the chromatographic profile of samples from treated subjects to control samples to identify potential metabolites mdpi.com. High-resolution mass spectrometry provides accurate mass measurements, and fragmentation techniques (e.g., CID, EAD) yield structural information about the metabolites sciex.com. This allows researchers to propose and confirm the structures of biotransformation products sciex.commdpi.com. For alfaxalone, known metabolites include glucuronide and sulfate (B86663) conjugates, identified through such characterization efforts wikipedia.org. Metabolite identification studies in preclinical species are also vital for assessing potential differences in metabolism compared to humans, which can inform the selection of relevant animal models for toxicity studies sygnaturediscovery.com.

Advanced Research Methodologies and Experimental Techniques

Spectroscopic and Imaging Techniques for Ligand-Target Interaction Studies

Spectroscopic and imaging techniques are invaluable for characterizing the binding of ligands, such as Alfaxalone (B1662665) and Alfadolone (B1665219), to their protein targets, like the GABA-A receptor. Techniques such as Fluorescence spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the structural changes and dynamics upon ligand binding. nih.govctdbase.orgnih.govuni-goettingen.de Fluorescence spectroscopy, for instance, can monitor changes in intrinsic protein fluorescence or utilize fluorescently labeled ligands or proteins to study binding events, determine binding affinities, and explore binding sites. nih.gov FTIR spectroscopy analyzes changes in the vibrational modes of molecules upon binding, offering information about the chemical groups involved in the interaction. nih.gov NMR spectroscopy can provide high-resolution details about the binding interface and conformational changes at an atomic level. ctdbase.orgnih.govuni-goettingen.de

Imaging techniques, including Surface Plasmon Resonance imaging (SPRi) and Surface Plasmon Resonance Microscopy (SPRM), allow for the label-free quantification of membrane protein-ligand interactions in situ. wikidata.org Other optical imaging methods like Total Internal Reflection Fluorescence (TIRF), Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), Fluorescence Correlation Spectroscopy (FCS), and super-resolution microscopy (SRM) can investigate drug-target interactions within living cells, providing spatial and temporal data. wikidata.org Techniques such as the edge tracking approach can quantify membrane protein-ligand interactions by monitoring nanoscale deformations of the cellular membrane linked to binding events and conformational changes. wikidata.org

Types of data generated include binding constants (KD), kinetic rates (kon, koff), stoichiometry of binding, identification of interacting residues, and visualization of ligand distribution and binding sites within cells or membranes.

Electrophysiological Techniques for Receptor and Ion Channel Function Assessment

Electrophysiological techniques, particularly patch clamp, are considered the "gold standard" for directly studying the function of ion channels and receptors modulated by compounds like Alfathesin's components. wikipedia.orgconicet.gov.aruni.lu These methods allow researchers to measure ionic currents flowing through single ion channels or across the entire cell membrane. conicet.gov.ar This provides critical information about how a ligand affects channel gating (opening and closing), ion permeation, and selectivity. nih.gov

Patch clamp techniques can be applied in various configurations, including cell-attached, inside-out, outside-out, and whole-cell recording, to isolate and study the activity of specific receptors or channels under controlled conditions. conicet.gov.ar These experiments can assess the potency and efficacy of compounds in modulating receptor activity, determine the voltage dependence of channel function, and investigate the mechanisms of allosteric modulation, which is relevant for neurosteroids acting on GABA-A receptors. wikipedia.orgwikipedia.orgconicet.gov.ar

Types of data generated include current-voltage relationships, single-channel conductance, open probability, mean open time, and the frequency of channel opening, which directly reflect the functional state of the ion channel or receptor.

Proteomic and Genetic Approaches for Molecular Target Identification and Validation

Proteomic and genetic approaches are employed to identify the molecular targets of compounds and validate their functional relevance. Proteomics involves the large-scale study of proteins, and techniques such as affinity-based pull-down combined with mass spectrometry are widely used to isolate and identify proteins that directly bind to a small molecule. nih.govunibe.chwikipedia.orgamazonaws.com Label-free proteomic methods, such as Thermal Proteome Profiling (TPP), can identify targets by measuring changes in protein thermal stability upon ligand binding. wikipedia.org Quantitative proteomics approaches, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare protein abundance or modification levels in response to compound treatment, helping to infer targets or affected pathways. nih.gov

Genetic approaches involve manipulating gene expression or sequence to understand the role of specific proteins in a compound's effect. Techniques include mRNA knockdown (e.g., using siRNA or shRNA) to reduce target protein levels and observe the impact on compound activity. amazonaws.com Mutagenesis, including site-directed mutagenesis, can be used to alter specific amino acids in a suspected target protein to confirm its interaction with the compound or study the importance of particular residues for binding or function. amazonaws.com Genome-wide genetic screens, often utilizing CRISPR-Cas9 technology, allow for systematic knockout or modification of genes across the genome to identify those that influence cellular responses to a compound, thereby revealing potential targets or resistance mechanisms. amazonaws.com

Types of data generated include lists of identified binding proteins, changes in protein abundance or modification, identification of genes whose manipulation affects compound efficacy, and validation of the functional link between a target and the compound's activity.

High-Throughput Screening (HTS) Applications in Discovery Research

High-Throughput Screening (HTS) is a fundamental technique in early-stage drug discovery that enables the rapid testing of large libraries of chemical compounds against a specific biological target or pathway. wikipedia.org This automated process typically utilizes miniaturized assay formats, such as multi-well plates, robotics for liquid handling, and sensitive detection systems (e.g., fluorescence, luminescence, absorbance) to measure the outcome of the interaction.

In the context of compounds acting on ion channels like GABA-A receptors, HTS assays can be designed to measure calcium influx, membrane potential changes, or direct ligand binding in cells or reconstituted systems. The goal is to identify "hit" compounds that show a desired activity, such as potentiating or inhibiting receptor function. wikipedia.org HTS significantly accelerates the initial identification of potential lead compounds from vast chemical diversity.

Types of data generated include raw signal intensity from detection systems, dose-response curves for hit compounds, IC50 or EC50 values (compound concentration causing 50% inhibition or activation), and hit rates from screening libraries.

Molecular Docking and Dynamics Simulations in Compound Research

Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, play a crucial role in understanding the interaction of small molecules with their targets at an atomic level. ctdbase.org Molecular docking predicts the preferred binding pose(s) of a ligand within the binding site of a protein based on scoring functions that estimate binding affinity. This provides structural hypotheses about how the compound interacts with the target, identifying key residues involved in binding.

Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the ligand-target complex in a dynamic environment, typically including solvent and ions. MD simulations can explore the flexibility of both the ligand and the protein, assess the stability of the binding pose over time, estimate binding free energies, and provide insights into the conformational changes induced by ligand binding. These simulations are particularly valuable for studying dynamic targets like ion channels.

Comparative and Interdisciplinary Research Perspectives

Comparative Analysis of Alfathesin with Other Research Probes and Pharmacological Tools

Comparative studies involving this compound often focus on its effects relative to other anesthetic or neuroactive agents, particularly those acting on similar targets like GABA receptors. For instance, this compound has been compared with thiopentone in studies evaluating anesthetic recovery profiles and side effects nih.gov. These comparisons highlight differences in pharmacokinetic and pharmacodynamic properties, such as the more rapid recovery observed with this compound in certain clinical contexts compared to thiopentone nih.gov.

Beyond clinical comparisons, this compound's components, particularly alfaxalone (B1662665), are recognized as synthetic neurosteroids that potentiate GABAergic function taylorandfrancis.com. This positions this compound as a tool for comparing the effects of different classes of GABAergic agents, including benzodiazepines and barbiturates, which also modulate GABA receptors but may interact with distinct allosteric sites nih.gov. Research using this compound can thus contribute to understanding the nuances of neurosteroid interaction with GABA receptors compared to other modulators.

Comparative analyses using this compound as a probe can involve assessing its impact on specific physiological responses or neuronal circuits alongside other known pharmacological agents. Studies in animal models, for example, have utilized this compound anesthesia to investigate neurobiological reflexes and interactions, comparing findings under this compound with those obtained using other anesthetic regimens taylorandfrancis.comkarger.comdal.ca. Such comparisons help delineate the specific influences of this compound on complex biological systems.

This compound's Contributions to Fundamental Neurobiological Understanding

The study of this compound and its components has contributed to understanding the role of neuroactive steroids in modulating neuronal excitability. Alfaxalone, a key component, is a potent positive allosteric modulator of GABAA receptors taylorandfrancis.com. Research using this compound has provided insights into how neurosteroids can enhance inhibitory neurotransmission, influencing processes such as sedation, anesthesia, and anticonvulsant activity taylorandfrancis.com.

Investigations into the effects of this compound on the central nervous system have helped elucidate the mechanisms by which GABAA receptor modulation impacts neuronal networks and behavior. Studies have examined its influence on parameters like hemodynamics and respiration, contributing to the broader understanding of neurobiological control systems and how they are affected by GABAergic agents nih.govnih.gov. While specific detailed neurobiological findings solely attributable to this compound as a unique probe are less extensively documented compared to its clinical use, its role as a representative neuroactive steroid anesthetic in research has supported the characterization of this class of compounds.

Furthermore, this compound has been used in experimental settings to induce controlled states of anesthesia, allowing researchers to study neurobiological phenomena under specific conditions of reduced consciousness or altered neuronal activity karger.comdal.ca. This application, while utilizing its anesthetic property, contributes to neurobiological understanding by providing a controlled environment for studying brain function.

Role of this compound in Elucidating General Principles of Receptor Pharmacology

This compound's interaction with GABAA receptors serves as a case study for illustrating general principles of receptor pharmacology, particularly concerning allosteric modulation. As a positive allosteric modulator, alfaxalone binds to a site distinct from the orthosteric GABA binding site, enhancing the receptor's response to GABA nih.gov. Studies involving this compound contribute to the understanding of:

Allosteric Binding and Efficacy: How binding to a secondary site can influence the primary receptor function and the concept of allosteric efficacy nih.gov.

Ligand-Receptor Kinetics: While not as extensively studied for this compound specifically in the provided context, the principles of drug-receptor binding kinetics, including affinity and association/dissociation rates, are fundamental to understanding its action at the GABAA receptor nih.govnih.gov.

Receptor Specificity and Selectivity: Although GABAA receptors are the primary target, understanding this compound's profile contributes to the broader principle of drug selectivity and the potential for off-target effects, even if minimal for this compound in certain contexts taylorandfrancis.com.

Research using this compound, alongside other GABAergic agents, helps to build a more comprehensive picture of the diverse ways in which drugs can interact with and modulate the activity of ligand-gated ion channels like the GABAA receptor. This contributes to the general principles taught in receptor pharmacology regarding the complexity of drug-receptor interactions beyond simple agonist-antagonist relationships nih.govki.se.

Impact on Theoretical Models of Drug Action and Biological Systems

The pharmacological profile of this compound, particularly its rapid onset and offset of effect and its positive modulation of GABAA receptors, provides data points that can inform and validate theoretical models of drug action. Pharmacokinetic/pharmacodynamic (PK/PD) models aim to describe the relationship between drug concentration over time and the resulting biological effect nih.govnih.gov. Data from studies using this compound can contribute to the development and refinement of PK/PD models for neuroactive steroids and GABAergic drugs.

Specifically, this compound's properties are relevant to models that incorporate:

Target-Mediated Drug Disposition: Although not explicitly detailed for this compound in the provided snippets, drugs that bind to receptors can exhibit target-mediated drug disposition, where the binding to the target influences the drug's pharmacokinetics. nih.gov

Indirect Response Models: The effect of this compound is mediated through enhancing the effect of the endogenous neurotransmitter GABA. This aligns with the principles of indirect response models, which describe drug effects that are not directly proportional to receptor occupancy but rather influence a downstream physiological process researchgate.net.

Mechanism-Based Pharmacodynamic Models: this compound's known mechanism of action at the GABAA receptor allows for the development of mechanism-based PD models that link receptor modulation to observed physiological responses nih.govnih.gov.

By providing experimental data on the time course of effects and the relationship between presumed receptor interaction and response, this compound contributes to the empirical basis for building and validating these theoretical models. This, in turn, enhances the ability to predict the behavior of similar drugs and to understand the dynamics of biological systems under pharmacological intervention nih.govnih.gov.

Future Research Directions and Emerging Avenues for Alfathesin Studies

Development of Novel Methodologies for Alfathesin Characterization

Characterization of this compound and its components involves analytical techniques to determine their composition, purity, and properties. Historically, methods like high-performance liquid chromatography (HPLC) have been used for analyzing alfaxalone (B1662665) purity google.com. Future research may focus on developing more sensitive and specific analytical techniques. This could include advanced chromatographic methods coupled with mass spectrometry for detailed impurity profiling and identification of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also valuable for structural confirmation and could be further refined for analyzing complex formulations or biological samples containing this compound components google.com. Techniques for solid-state characterization, such as X-ray diffraction, could provide insights into the crystalline forms of alfaxalone and alfadolone (B1665219) acetate (B1210297), which can impact their solubility and stability in novel formulations.

Exploration of Previously Unidentified Molecular Interaction Paradigms

This compound's primary mechanism of action involves the potentiation of GABAA receptors wikipedia.orgnih.gov. Alfaxalone acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the GABAA receptor wikipedia.org. Alfadolone is thought to enhance the solubility of the mixture and may also contribute to the anesthetic effect through GABAA receptor potentiation wikipedia.orgnih.gov. Future research can delve deeper into the nuances of these interactions. This includes exploring binding sites beyond the classical neurosteroid binding site on the GABAA receptor complex. wikipedia.org. Advanced computational modeling and simulation techniques, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide insights into the precise binding poses, interaction energies, and conformational changes induced by alfaxalone and alfadolone acetate upon binding to GABAA receptor subtypes nih.govmdpi.com.

Furthermore, investigating potential interactions with other neurotransmitter systems or ion channels could reveal previously unidentified molecular interaction paradigms. While alfaxalone is primarily known for its GABAergic effects, some research suggests it may partially block T-type calcium channels nih.gov. Future studies could systematically screen this compound components against a wider range of pharmacological targets using high-throughput screening assays to identify off-target interactions that could contribute to their pharmacological profile or inform the design of novel modulators. Techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI) could be employed to study the kinetics and thermodynamics of these molecular interactions in real-time nanoscience.com.

Integration of Multi-Omics Data in this compound Research

The application of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a systems-level understanding of the effects of this compound components. While direct multi-omics studies on this compound are limited, research on related anesthetics and neuroactive steroids highlights the potential of this approach. For instance, studies investigating the neurodegenerative effects of anesthetics in developing animals are exploring underlying molecular mechanisms using biochemical pathways, which could be expanded to include omics data researchgate.net.

Future research on alfaxalone and alfadolone acetate could involve:

Genomics: Identifying genetic variations that influence individual responses to these compounds or susceptibility to potential adverse effects.

Transcriptomics: Analyzing changes in gene expression patterns in response to exposure, particularly in the central nervous system, to understand the downstream effects of GABAA receptor modulation and other potential interactions.

Proteomics: Identifying proteins whose expression levels or post-translational modifications are altered, providing insights into affected cellular pathways.

Metabolomics: Analyzing changes in metabolite profiles to understand the metabolic fate of the compounds and their impact on endogenous metabolic pathways.

Integrating these data sets can help build comprehensive models of how this compound components affect biological systems, potentially identifying biomarkers for sensitivity or resistance and revealing complex biological responses that are not evident from studying a single molecular layer.

Potential as a Lead Compound or Research Template for Advanced Modulators

Despite its historical context and the issues with its original formulation, the neurosteroid structure of alfaxalone and alfadolone acetate holds potential as a template for designing novel anesthetic and sedative agents nih.gov. The core steroid structure, with specific modifications at positions like C3, C5, C11, and C20, is crucial for activity at GABAA receptors wikipedia.orgnih.gov.

Future research can utilize this compound's components as lead compounds in drug discovery efforts gd3services.comslideshare.nethama-univ.edu.syuchicago.edu. This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structures of alfaxalone and alfadolone acetate to understand how these changes affect their potency, selectivity for specific GABAA receptor subtypes, metabolic stability, and solubility mayo.edu.

Rational Design: Using the knowledge of molecular interactions with GABAA receptors to design novel neurosteroid analogs with improved properties, such as enhanced therapeutic index, reduced side effects, and better solubility in safer formulations (e.g., using cyclodextrins) google.comgoogle.comgoogleapis.com.

High-Throughput Screening: Synthesizing libraries of alfaxalone and alfadolone acetate derivatives and screening them against various targets to identify compounds with desired activity profiles gd3services.comslideshare.net.

Computational Chemistry: Employing in silico methods like virtual screening and molecular docking to identify potential lead compounds or optimize existing ones based on their predicted binding affinity and interactions with target receptors mayo.eduresearchgate.net.

The development of new formulations, such as those utilizing cyclodextrins, has already demonstrated the potential to overcome the delivery challenges associated with neuroactive steroids like alfaxalone google.comgoogle.comgoogleapis.com. Continued research in this area, using this compound's components as a starting point, could lead to the development of a new generation of neurosteroid anesthetics and sedatives with improved safety and efficacy profiles.

Q & A

Q. What methodologies are recommended for characterizing Alfathesin's physicochemical properties in preclinical studies?

Methodological Answer: Use high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Differential scanning calorimetry (DSC) can assess thermal stability. Validate assays per ICH guidelines, including specificity, linearity, and precision testing .

Q. How should researchers design initial in vitro efficacy studies for this compound?

Methodological Answer: Employ dose-response experiments with appropriate controls (e.g., vehicle and positive controls). Use cell lines relevant to the compound’s purported mechanism of action. Replicate experiments ≥3 times, and apply Student’s t-test or ANOVA for statistical significance. Include IC₅₀/EC₅₀ calculations using nonlinear regression models .

Q. What parameters ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer: Monitor reaction yield, impurity profiles (via HPLC), and crystallinity (via X-ray diffraction). Implement process analytical technology (PAT) for real-time monitoring. Document critical quality attributes (CQAs) such as particle size and polymorphism .

Q. How to validate animal models for this compound’s toxicological profiling?

Methodological Answer: Select species based on metabolic similarity to humans. Conduct pilot studies to establish dose ranges and biomarkers. Use histopathology, serum biochemistry, and hematology endpoints. Adhere to OECD Test Guidelines (e.g., OECD 423 for acute toxicity) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species be resolved?

Methodological Answer: Perform allometric scaling with correction factors for species-specific metabolic rates. Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in enzyme expression. Validate with crossover studies comparing rodent, canine, and primate models .

Q. What statistical methods optimize analysis of multivariate interactions in this compound’s dose-response studies?

Methodological Answer: Apply factorial design to assess main effects and interactions. Use multivariate ANOVA (MANOVA) for multiple dependent variables. For nonlinear relationships, employ generalized additive models (GAMs). Report effect sizes and confidence intervals to avoid overinterpretation of p-values .

Q. What strategies reconcile discrepancies between this compound’s in vitro potency and in vivo bioavailability?

Methodological Answer: Investigate plasma protein binding using equilibrium dialysis and assess metabolic stability via liver microsome assays. Use permeability assays (e.g., Caco-2 or PAMPA) to predict absorption. Apply compartmental pharmacokinetic modeling to bridge in vitro-in vivo correlations (IVIVC) .

Q. How to design longitudinal studies on this compound’s chronic effects while controlling confounders?

Methodological Answer: Implement a randomized block design to account for inter-individual variability. Use mixed-effects models to handle repeated measures. Stratify cohorts by age, sex, and comorbidities. Include washout periods and blinded assessments to minimize bias .

Q. Which computational models predict this compound’s metabolic pathways with limited empirical data?

Methodological Answer: Use in silico tools like Schrödinger’s Metabolism Module or ADMET Predictor™ to identify phase I/II metabolism sites. Validate predictions with in vitro cytochrome P450 inhibition assays. Combine docking studies (e.g., AutoDock Vina) with molecular dynamics simulations for enzyme-substrate stability analysis .

Q. How to address batch-dependent variability in this compound’s pharmacological activity?

Methodological Answer: Conduct stability-indicating assays under accelerated conditions (40°C/75% RH). Use design of experiments (DoE) to identify critical process parameters. Apply principal component analysis (PCA) to correlate physicochemical properties (e.g., solubility, crystallinity) with bioactivity outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.